2,6-Pyridinediamine, N-(2-chloroethyl)-
Description
2,6-Pyridinediamine, N-(2-chloroethyl)- is a pyridine derivative characterized by a diamino-substituted pyridine core with an N-(2-chloroethyl) group. This compound belongs to the class of alkylating agents due to its reactive 2-chloroethyl moiety, which enables covalent bonding with biological macromolecules such as DNA and proteins.
Key structural features:
Properties
CAS No. |
586351-20-4 |
|---|---|
Molecular Formula |
C7H10ClN3 |
Molecular Weight |
171.63 g/mol |
IUPAC Name |
6-N-(2-chloroethyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C7H10ClN3/c8-4-5-10-7-3-1-2-6(9)11-7/h1-3H,4-5H2,(H3,9,10,11) |
InChI Key |
MRKRERKRNPJUPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)NCCCl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinediamine, N-(2-chloroethyl)- typically involves the reaction of 2,6-diaminopyridine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 2,6-Pyridinediamine, N-(2-chloroethyl)- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Pyridinediamine, N-(2-chloroethyl)- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloroethyl group can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like triethylamine and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Pyridinediamine, N-(2-chloroethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, polymers, and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2,6-Pyridinediamine, N-(2-chloroethyl)- involves its interaction with biological molecules such as proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of enzyme activity or disruption of DNA function. This property makes it a potential candidate for the development of anticancer agents, as it can interfere with the replication of cancer cells.
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- The N-(2-chloroethyl) group in the target compound enhances alkylating activity compared to unsubstituted 2,6-pyridinediamine .
- Azo-substituted derivatives (e.g., Phenazopyridine) exhibit distinct electronic properties due to conjugation, shifting their applications toward diagnostics or analgesics rather than alkylation .
Table 2: Antimicrobial and Anticancer Activity Comparisons
Key Observations :
- Chloroethylamine derivatives (e.g., compounds in ) show strong antimicrobial activity, suggesting the target compound may share similar efficacy .
- Nitrosoureas with high alkylating activity and optimal octanol/water solubility (log P ~2–3) exhibit improved therapeutic indexes, a property likely relevant to the target compound .
Physicochemical and Toxicological Properties
- For instance, Bis(2-chloroethyl)ether () shares the chloroethyl motif but exhibits higher environmental persistence due to ether stability .
- Solubility : Chloroethyl-substituted compounds generally exhibit moderate hydrophilicity, balancing tissue penetration and systemic toxicity. emphasizes that solubility directly impacts therapeutic indexes .
- Toxicity : Alkylating agents like the target compound are prone to myelosuppression and neurotoxicity, as seen in lidocaine analogs () and nitrosoureas .
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